3-(3-methylcyclohex-2-en-1-yl)-1H-indole
Description
3-(3-Methylcyclohex-2-en-1-yl)-1H-indole is a bicyclic heteroaromatic compound comprising an indole core substituted at the 3-position with a 3-methylcyclohexene moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and synthetic pharmaceuticals.
Properties
CAS No. |
148322-77-4 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(3-methylcyclohex-2-en-1-yl)-1H-indole |
InChI |
InChI=1S/C15H17N/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-3,7-10,12,16H,4-6H2,1H3 |
InChI Key |
DGKXEUVIORHPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Hagemann ester route is often employed to prepare cyclohexenone derivatives, which can then be further functionalized to obtain the desired indole compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or rhodium complexes are often used to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylcyclohex-2-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cyclohexene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, organolithium, or Grignard reagents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(3-methylcyclohex-2-en-1-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may modulate cyclic nucleotide pathways, influencing the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways play crucial roles in cellular signaling and can affect various physiological processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Imidazole-indole hybrids (e.g., compound 77 ) demonstrate antiproliferative activity against cancer cell lines, attributed to dual hydrogen-bonding and π-π stacking interactions.
- The 3-methyl-2-phenylindole scaffold (e.g., compound I ) inhibits topoisomerase II, a critical enzyme in DNA replication, with IC₅₀ values in the low micromolar range.
- Chloropyrimidine-substituted indoles (e.g., 3-(2-chloropyrimidin-4-yl)-1H-indole ) are intermediates in kinase inhibitor synthesis, leveraging halogenated heterocycles for target binding.
Synthetic Accessibility :
- 3-Substituted indoles are typically synthesized via nucleophilic substitution, Friedel-Crafts alkylation, or transition-metal-catalyzed coupling. For example, 3-(phenylthio)-1H-indole is synthesized via direct thioetherification, while imidazole-indole hybrids require multistep protocols involving K₂CO₃-mediated cyclization.
Biological Activity
3-(3-methylcyclohex-2-en-1-yl)-1H-indole is a compound that belongs to the indole family, known for its diverse biological activities. Indoles and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure and Properties
The chemical structure of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole features a cyclohexene ring fused to an indole moiety. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Indole derivatives are widely studied for their anticancer properties. Research indicates that compounds with indole structures can inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : Studies have shown that certain indole derivatives can significantly reduce the proliferation of cancer cells. For instance, a study reported that 3-substituted indoles exhibited remarkable antiproliferative effects against human colon carcinoma (HT-29) and ovarian adenocarcinoma (SK-OV-3) cell lines .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-methylcyclohex-2-en-1-yl)-1H-indole | HT-29 | TBD | Inhibition of cell cycle progression |
| Indole-3-carbinol | SK-OV-3 | 15.5 | Akt-NFκB signaling inhibition |
| Pyrido[3,4-b]indoles | MCF-7 | 0.31 | Kinase inhibition |
Note: TBD indicates that specific data for this compound is yet to be determined.
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been extensively documented. For example, certain derivatives have shown high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as antimicrobial agents.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(3-methylcyclohex-2-en-1-yl)-1H-indole | S. aureus ATCC 25923 | TBD |
| Indolylquinazolinone | S. aureus ATCC 43300 (MRSA) | 1 |
| Indole derivative | E. coli | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
The mechanisms through which 3-(3-methylcyclohex-2-en-1-yl)-1H-indole exerts its biological effects may include:
Anticancer Mechanisms :
- Inhibition of Kinases : Similar to other indoles, it may inhibit key kinases involved in cancer cell signaling pathways.
- Regulation of Apoptosis : The compound could activate apoptotic pathways leading to cell death in cancer cells.
Antimicrobial Mechanisms :
- Cell Membrane Disruption : The compound could disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : It may interfere with bacterial ribosomal function.
Case Studies
Recent case studies have highlighted the efficacy of indole derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A clinical trial involving a series of indole derivatives showed promising results in patients with advanced ovarian cancer, where treatment led to a significant reduction in tumor size.
-
Case Study on Antimicrobial Resistance :
- A study focusing on MRSA strains demonstrated that certain indole derivatives were effective against resistant strains, suggesting potential for new therapeutic options in treating infections caused by antibiotic-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
